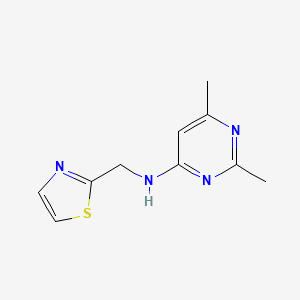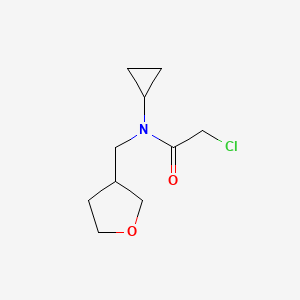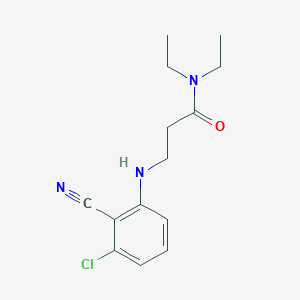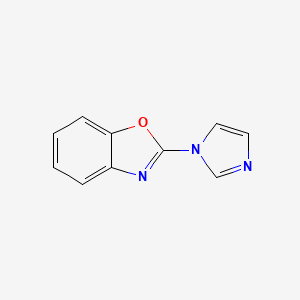![molecular formula C13H16N2O5S B7575858 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSBA belongs to the class of sulfonamide compounds and has a molecular formula of C15H19N2O5S.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful compound for studying the mechanisms of these processes. However, one of the limitations of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid can cause liver damage and other adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. One area of research is the development of new synthetic methods for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid to minimize its potential toxicity.
Métodos De Síntesis
The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid involves the reaction of 2-aminobenzoic acid with methyl isocyanate to form 2-(methylcarbamoyl)benzoic acid. The resulting compound is then reacted with pyrrolidine to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]benzoic acid. Finally, the addition of sulfuric acid to this compound results in the formation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid.
Aplicaciones Científicas De Investigación
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-12(16)10-6-4-8-15(10)21(19,20)11-7-3-2-5-9(11)13(17)18/h2-3,5,7,10H,4,6,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRGZPIPUSZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)


![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)


![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)

